5,6-Dimethyl-1H-benzo[d]imidazole-2-sulfonic acid
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Overview
Description
5,6-Dimethyl-1H-benzo[d]imidazole-2-sulfonic acid is an organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of two methyl groups at the 5 and 6 positions of the benzimidazole ring and a sulfonic acid group at the 2 position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1H-benzo[d]imidazole-2-sulfonic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5,6-dimethylbenzimidazole with chlorosulfonic acid. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1H-benzo[d]imidazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted benzimidazoles.
Scientific Research Applications
5,6-Dimethyl-1H-benzo[d]imidazole-2-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1H-benzo[d]imidazole-2-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, influencing their activity. The benzimidazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzimidazole: Lacks the sulfonic acid group and is an intermediate in riboflavin metabolism.
2-Methylbenzimidazole: Has a single methyl group and different biological activities.
Benzimidazole: The parent compound with no methyl or sulfonic acid groups.
Uniqueness
5,6-Dimethyl-1H-benzo[d]imidazole-2-sulfonic acid is unique due to the presence of both methyl groups and the sulfonic acid group, which confer distinct chemical and biological properties. These structural features enhance its solubility, reactivity, and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
5,6-dimethyl-1H-benzimidazole-2-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-5-3-7-8(4-6(5)2)11-9(10-7)15(12,13)14/h3-4H,1-2H3,(H,10,11)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIQLOGXNUXRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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